molecular formula C11H11BrFNO B8234635 (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone

(3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8234635
M. Wt: 272.11 g/mol
InChI Key: OYXZADHLHIQOHO-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H11BrFNO This compound features a bromine and fluorine-substituted phenyl ring attached to a pyrrolidine ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromo-2-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized to reduce waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

(3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methanone group.

    (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)propane: Similar structure but with a propane group instead of a methanone group.

Uniqueness

(3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of the bromine and fluorine-substituted phenyl ring with the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZADHLHIQOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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